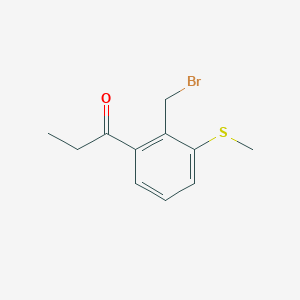
2-Chloroethyl dibutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a corresponding carbamate derivative.
Hydrolysis: The major products are dibutylcarbamic acid and 2-chloroethanol.
Aplicaciones Científicas De Investigación
2-Chloroethyl dibutylcarbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C11H22ClNO2 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
2-chloroethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3 |
Clave InChI |
JWAFUEZHZLGXRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


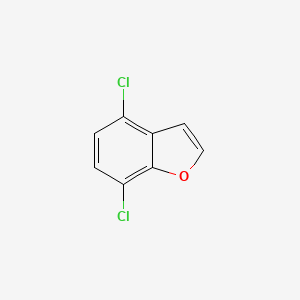
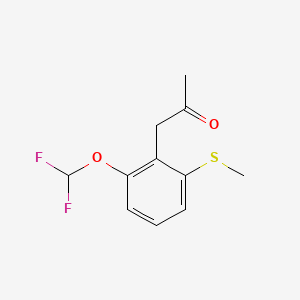

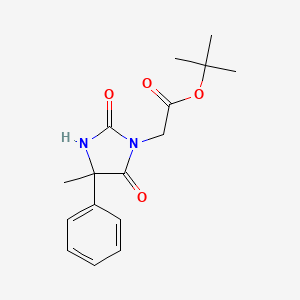
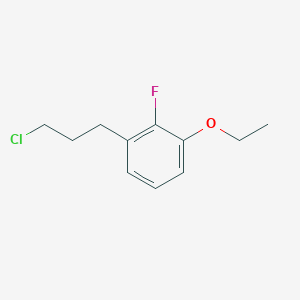
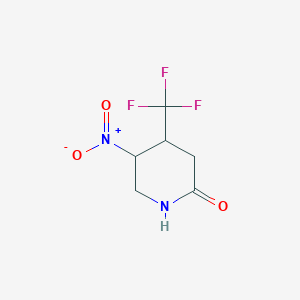
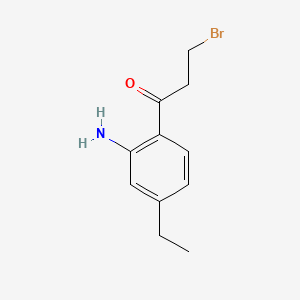
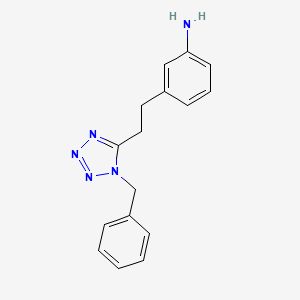
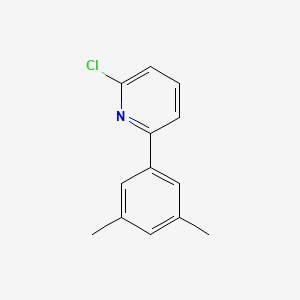
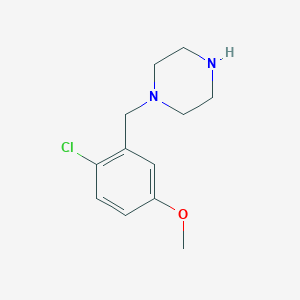
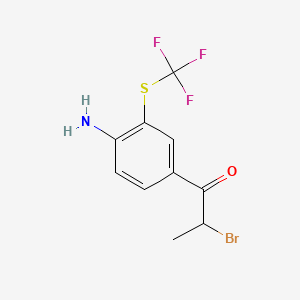
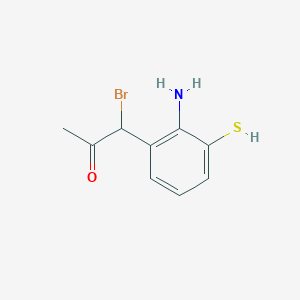
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
